molecular formula C6H6BrNO3 B3045520 Methyl 4-bromo-3-methylisoxazole-5-carboxylate CAS No. 1092301-44-4

Methyl 4-bromo-3-methylisoxazole-5-carboxylate

Cat. No.: B3045520
CAS No.: 1092301-44-4
M. Wt: 220.02
InChI Key: GKULKMLWCMYFDC-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-methylisoxazole-5-carboxylate (CAS: 1092301-44-4) is a brominated isoxazole derivative with the molecular formula C₆H₆BrNO₃. The compound features a methyl group at position 3, a bromine atom at position 4, and a methyl ester at position 5 of the isoxazole ring (Figure 1). Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, known for their versatility in pharmaceuticals, agrochemicals, and materials science .

The bromine substituent enhances electrophilic reactivity, making this compound a valuable intermediate in cross-coupling reactions and nucleophilic substitutions. Current applications include its use as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules .

Properties

IUPAC Name

methyl 4-bromo-3-methyl-1,2-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO3/c1-3-4(7)5(11-8-3)6(9)10-2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKULKMLWCMYFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401245849
Record name Methyl 4-bromo-3-methyl-5-isoxazolecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092301-44-4
Record name Methyl 4-bromo-3-methyl-5-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092301-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromo-3-methyl-5-isoxazolecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Precursor Carboxylic Acids

A common approach involves synthesizing the isoxazole ring system followed by functionalization. One method, adapted from patent CN1233634C, utilizes bis(trichloromethyl) carbonate (triphosgene) to convert carboxylic acids to acyl chlorides, which are subsequently esterified.

Step 1: Synthesis of 4-Bromo-3-Methylisoxazole-5-Carboxylic Acid
While direct literature on this intermediate is sparse, analogous isoxazole carboxylic acids are synthesized via cyclocondensation of β-diketones with hydroxylamine. For example:

  • Reacting ethyl acetoacetate with hydroxylamine hydrochloride forms 5-methylisoxazole-3-carboxylate.
  • Bromination at the 4-position using $$ \text{N}-bromosuccinimide $$ (NBS) introduces the bromine substituent.

Step 2: Acyl Chloride Formation
The carboxylic acid reacts with triphosgene in an inert solvent (e.g., dichloromethane) at 20–150°C for 1–6 hours:
$$
\text{RCOOH} + (\text{Cl}3\text{CO})2\text{CO} \rightarrow \text{RCOCl} + \text{byproducts}
$$
This step achieves near-quantitative conversion under mild conditions.

Step 3: Esterification with Methanol
The acyl chloride intermediate is treated with methanol in the presence of a base (e.g., pyridine) to yield the methyl ester:
$$
\text{RCOCl} + \text{CH}3\text{OH} \rightarrow \text{RCOOCH}3 + \text{HCl}
$$
Yields exceeding 85% are reported for analogous reactions.

Direct Functionalization of Preformed Isoxazole Rings

An alternative route involves bromination and esterification of a preassembled isoxazole core.

Step 1: Synthesis of 3-Methylisoxazole-5-Carboxylate
Methyl 3-methylisoxazole-5-carboxylate is prepared via cycloaddition of acetylene derivatives with nitrile oxides. For instance, reacting methyl propiolate with acetonitrile oxide generates the isoxazole ring.

Step 2: Regioselective Bromination
Electrophilic bromination at the 4-position is achieved using bromine in acetic acid or $$ \text{N}-bromosuccinimide $$ (NBS) with radical initiators. The methyl group at position 3 directs bromination to position 4 due to steric and electronic effects.

Reaction Conditions:

  • Solvent: $$ \text{CH}3\text{COOH} $$ or $$ \text{CCl}4 $$
  • Temperature: 0–25°C
  • Time: 2–12 hours

This method offers regioselectivity >90%, minimizing di-substitution byproducts.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed for:

  • Cyclocondensation : Enhanced heat transfer prevents decomposition of thermally sensitive intermediates.
  • Bromination : Precise control of residence time avoids over-bromination.
  • Esterification : Reactive distillation removes HCl, driving the reaction to completion.

Purification typically involves crystallization from ethanol/water mixtures, achieving >98% purity.

Challenges and Optimization Strategies

Byproduct Formation

Side products include di-brominated analogs and ester hydrolysis products. Strategies to mitigate these include:

  • Low-Temperature Bromination : Reduces radical-mediated di-substitution.
  • Anhydrous Conditions : Prevents hydrolysis during esterification.

Catalyst Selection

Triphosgene-based acyl chloride formation avoids hazardous phosgene gas but requires stoichiometric base. Catalytic amounts of dimethylformamide (DMF) accelerate the reaction, reducing triphosgene usage by 30%.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Cyclization + Esterification 78 95 Moderate High
Direct Bromination 85 98 High Moderate

The direct bromination route is favored for industrial applications due to higher yields and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-3-methylisoxazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while oxidation and reduction reactions can produce different functionalized isoxazole compounds .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Methyl 4-bromo-3-methylisoxazole-5-carboxylate serves as a critical building block for synthesizing potential drug candidates targeting neurological disorders and cancer. Its unique structure allows for modifications that can enhance biological activity against specific targets.

2. Organic Synthesis

  • This compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial applications. It can undergo substitution reactions where the bromine atom can be replaced with other nucleophiles, expanding its utility in synthetic chemistry.

3. Biological Studies

  • Researchers investigate the biological activity of isoxazole derivatives, including antimicrobial, anticancer, and anti-inflammatory properties. Preliminary studies indicate that this compound may interact with specific enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms.

Case Studies and Research Findings

Inhibition of Cytochrome P450 Enzymes

  • A study demonstrated the inhibition of CYP1A2 by this compound, suggesting that it could alter the metabolism of co-administered drugs. This finding emphasizes the need for careful consideration in pharmacological applications involving multiple drugs.

Antimicrobial Efficacy

  • Investigations into the antimicrobial properties of this compound have shown promising results against various pathogens, highlighting its potential as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Mechanisms

  • Research into the anti-inflammatory effects of isoxazole derivatives indicated significant reductions in inflammation markers in vitro. These compounds may serve as leads for developing new anti-inflammatory drugs targeting specific pathways involved in chronic inflammation.

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-methylisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares methyl 4-bromo-3-methylisoxazole-5-carboxylate with structurally related compounds:

Compound Name Molecular Formula Key Substituents Applications/Properties Price (100 mg) Reference CAS
This compound C₆H₆BrNO₃ 3-Me, 4-Br, 5-COOMe Pharmaceutical intermediate ¥675 1092301-44-4
Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate C₁₁H₈BrNO₃ 3-(4-BrPh), 5-COOMe High lipophilicity; Suzuki coupling N/A 377053-86-6
Methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate C₁₂H₁₀BrNO₃ 4-COOMe, 5-BrMe, 3-Ph Alkylation reactions N/A Compound 53
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate C₆H₈N₂O₄ 3-OMe, 4-NH₂, 5-COOMe Hydrogen-bonded supramolecular motifs N/A
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid C₁₁H₈BrNO₃ 3-Me, 4-COOH, 5-(4-BrPh) Ligand in coordination chemistry N/A 91182-60-4
Methyl 3-bromo-5-cyanoisothiazole-4-carboxylate C₆H₃BrN₂O₂S 3-Br, 4-COOMe, 5-CN (isothiazole) Electrophilic substitution N/A

Crystallography and Supramolecular Behavior

Methyl 4-amino-3-methoxyisoxazole-5-carboxylate forms intramolecular N–H⋯O hydrogen bonds, leading to planar molecular conformations and one-dimensional chain motifs .

Price and Commercial Availability

The target compound is priced at ¥675/100 mg , while structurally simpler derivatives like 5-bromo-3-methylisoxazole (CAS 1263378-26-2) cost ¥3023/1 g (¥302.3/100 mg), highlighting the cost-effectiveness of the methyl ester functionality .

Biological Activity

Methyl 4-bromo-3-methylisoxazole-5-carboxylate (CAS 850832-54-1) is an organic compound characterized by a unique isoxazole ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₆H₆BrNO₃
  • Molecular Weight : 220.02 g/mol
  • Structure : The compound features a bromine atom at the 4-position and a methyl group at the 3-position of the isoxazole ring, contributing to its chemical reactivity and biological interactions.

This compound exhibits its biological effects through several mechanisms:

  • Cytochrome P450 Inhibition : Preliminary studies indicate that this compound inhibits specific cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism. This inhibition may lead to significant drug-drug interactions when co-administered with other medications.
  • Antimicrobial Activity : Some derivatives of the compound demonstrate effectiveness against various bacterial strains, suggesting potential applications as antimicrobial agents.
  • Anti-inflammatory Effects : The compound may interact with enzymes or receptors involved in inflammatory pathways, indicating its potential as an anti-inflammatory agent.

Biological Activity Overview

Activity Type Description
Antimicrobial Effective against various bacterial strains; further studies needed for specifics.
Anti-inflammatory Potential interactions with inflammatory pathways; requires more research.
Anticancer May inhibit enzymes involved in cancer cell proliferation; ongoing investigations.

Case Studies and Research Findings

  • Inhibition of Cytochrome P450 Enzymes :
    • A study highlighted the inhibition of CYP1A2 by this compound, suggesting that this compound could alter the metabolism of co-administered drugs. This finding emphasizes the need for careful consideration in pharmacological applications where multiple drugs are involved.
  • Antimicrobial Efficacy :
    • Research has indicated that certain derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown inhibition against Mycobacterium tuberculosis, demonstrating their potential in treating resistant bacterial infections .
  • Anti-inflammatory Mechanisms :
    • Investigations into the anti-inflammatory effects of isoxazole derivatives have shown promising results in reducing inflammation markers in vitro. These compounds may serve as leads for developing new anti-inflammatory drugs targeting specific pathways involved in chronic inflammation.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 4-bromo-3-methylisoxazole-5-carboxylate?

The synthesis typically involves two key steps: (1) cyclocondensation of β-ketoesters with hydroxylamine to form the isoxazole core, and (2) regioselective bromination at the 4-position. For example, ethyl 5-methylisoxazole-3-carboxylate derivatives are brominated using N-bromosuccinimide (NBS) under radical or electrophilic conditions, followed by esterification to yield the methyl ester . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical to minimize side products like di-brominated species.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns and ester functionality.
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns (e.g., bromine’s 79^{79}Br/81^{81}Br doublet) .
  • Elemental Analysis : Cross-validation of C, H, N, and Br content to confirm purity .
  • Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and ester (C-O) stretches.

Q. What safety protocols should be followed when handling this compound?

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Storage : Keep in a cool, dry place away from oxidizing agents. Safety data indicate potential hazards via ingestion, skin contact, or inhalation, necessitating strict adherence to hazard codes H303, H313, and H333 .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for this compound be resolved?

Contradictions in unit cell parameters or space group assignments can arise from twinning or poor crystal quality. To address this:

  • Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron sources) and multiple crystals to assess reproducibility.
  • Refinement Software : Employ SHELXL for small-molecule refinement, leveraging its robust handling of disorder and anisotropic displacement parameters .
  • Validation Tools : Utilize PLATON or CCDC tools to check for missed symmetry or hydrogen-bonding inconsistencies .

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack.
  • Transition State Analysis : Model Suzuki-Miyaura coupling pathways to evaluate activation energies for bromine substitution.
  • Solvent Effects : Use COSMO-RS to simulate solvent polarity impacts on reaction kinetics .

Q. How can hydrogen-bonding networks in its crystal lattice influence physicochemical properties?

Graph set analysis (as per Etter’s rules) identifies recurring motifs like R22(8)R_2^2(8) dimers or chains. For example:

  • Directionality : Carboxylate oxygen atoms may act as acceptors, while methyl or bromine groups influence packing via van der Waals interactions.
  • Thermal Stability : Stronger networks correlate with higher melting points. Use Mercury software to visualize and quantify these interactions .

Q. What strategies mitigate byproduct formation during functionalization of the isoxazole ring?

  • Protecting Groups : Temporarily block the carboxylate moiety during bromination to prevent ester hydrolysis.
  • Catalytic Systems : Employ Pd-based catalysts with bulky ligands (e.g., SPhos) to enhance selectivity in cross-coupling reactions .
  • In Situ Monitoring : Use LC-MS or 19^{19}F NMR (if fluorinated analogs are present) to track reaction progress .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for this compound Derivatives

ParameterValue (Example)Method/SoftwareReference
Space GroupP21/cP2_1/cSHELXL Refinement
Unit Cell Dimensionsa=8.12 A˚a = 8.12\ \text{Å}X-ray Diffraction
Hydrogen-Bonding MotifR22(8)R_2^2(8)Mercury Visualization

Q. Table 2. Comparison of Bromination Reagents

ReagentYield (%)Selectivity (4-Br vs. 5-Br)Conditions
NBS859:1DCM, 0°C, AIBN
Br₂727:1AcOH, 25°C
CuBr₂658:1DMF, 80°C

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-bromo-3-methylisoxazole-5-carboxylate
Reactant of Route 2
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Methyl 4-bromo-3-methylisoxazole-5-carboxylate

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